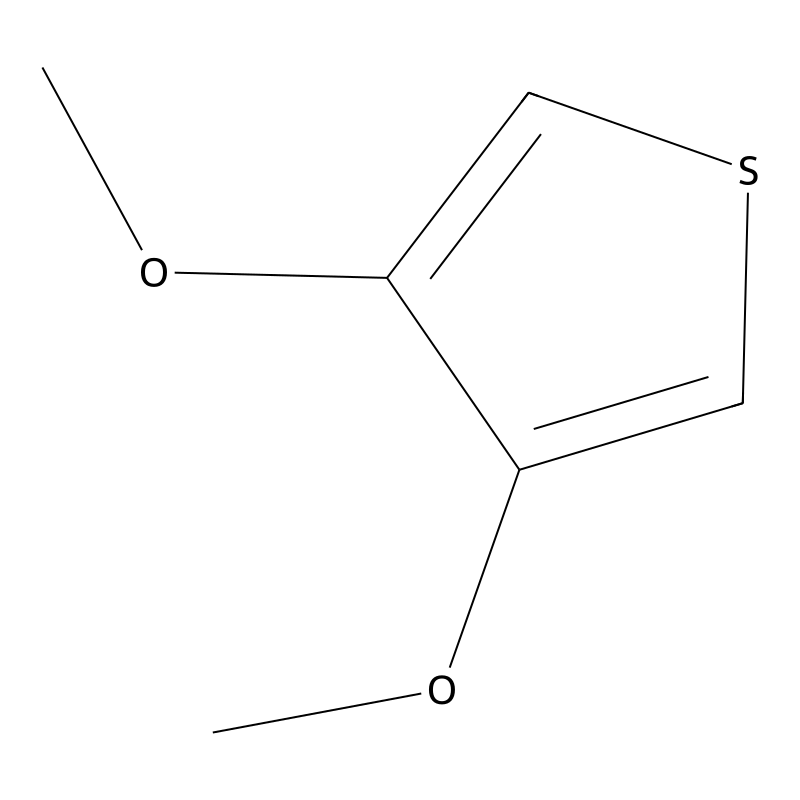

3,4-Dimethoxythiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Electronic Materials

3,4-Dimethoxythiophene (DMOT) is a valuable building block in the synthesis of materials for organic electronics applications []. Researchers utilize DMOT as a precursor in the design and development of molecules with desired electrical properties [].

Here's an example:

- Scientists employed DMOT as a starting material to create an N2S2-N4 porphyrin dyad molecule. This molecule exhibits photoinduced energy transfer, a process where light excitation transfers energy between molecules.

3,4-Dimethoxythiophene is an organosulfur compound with the molecular formula and a molecular weight of 144.19 g/mol. It is characterized as a colorless to yellow liquid and is recognized for its role as a monomer and precursor in various synthetic applications, particularly in organic electronics . The compound is notable for its unique electronic properties, which make it suitable for use in electroactive materials.

- Electrophilic Substitution: The presence of methoxy groups makes the compound susceptible to electrophilic attack, allowing for the introduction of various substituents at the thiophene ring.

- Cross-Coupling Reactions: This compound can be utilized in cross-coupling reactions, such as Suzuki or Stille reactions, facilitating the formation of complex organic structures .

- Oxidation: Under specific conditions, 3,4-dimethoxythiophene can be oxidized to form conducting polymers, which are crucial in electronic applications.

Several synthesis methods are available for producing 3,4-dimethoxythiophene:

- From 3,4-Dibromothiophene:

- Ring Closure Reaction:

These methods highlight the compound's versatility in synthetic chemistry.

3,4-Dimethoxythiophene serves multiple applications:

- Organic Electronics: It is primarily used as a building block in the synthesis of organic semiconductors and conductive polymers.

- Porphyrin Dyads: The compound acts as a precursor for N2S2-N4 porphyrin dyads used to study photoinduced energy transfer mechanisms .

- Electroactive Materials: Its unique electronic properties make it suitable for applications in sensors and photovoltaic devices .

Interaction studies involving 3,4-dimethoxythiophene focus on its behavior in various chemical environments. The compound shows good stability and can undergo interactions with different electrophiles and nucleophiles. These interactions are crucial for understanding its reactivity patterns in synthetic pathways and potential biological applications .

Several compounds share structural similarities with 3,4-dimethoxythiophene. Here are a few notable examples:

Uniqueness of 3,4-Dimethoxythiophene

What sets 3,4-dimethoxythiophene apart from these similar compounds is its specific arrangement of methoxy groups at the 3 and 4 positions on the thiophene ring. This configuration enhances its electron-donating ability and stability compared to other thiophenes, making it particularly valuable in organic electronic applications.

Ring-Closure Reactions with Sulfur Precursors

Ring-closure reactions represent one of the most fundamental approaches for synthesizing 3,4-dimethoxythiophene from appropriate precursor molecules containing sulfur sources [1] [2]. These methodologies exploit the inherent reactivity of sulfur-containing compounds to form the thiophene ring system through cyclization processes [3] [4].

2,3-Dimethoxy-1,3-Butadiene and Sulfur Dichloride

The reaction between 2,3-dimethoxy-1,3-butadiene and sulfur dichloride represents a direct and efficient method for constructing the 3,4-dimethoxythiophene framework [6]. This synthetic approach involves the formation of the thiophene ring through a one-pot synthesis where 2,3-dimethoxy-1,3-butadiene reacts directly with sulfur dichloride under controlled conditions [7].

The reaction mechanism proceeds through the formation of a sulphenyl halide intermediate, rather than a disulfide as previously postulated, which then undergoes cyclization to yield the thiophene derivative through a polar mechanism [4]. Under typical reaction conditions, 15.2 grams of 2,3-dimethoxy-1,3-butadiene is dissolved in 100 milliliters of normal hexane containing 20 grams of sodium acetate [6]. The reaction mixture is maintained under ice-water bath conditions while 8.4 milliliters of sulfur dichloride is slowly added dropwise [6]. After removal of the ice-water bath, the reaction proceeds at room temperature for 24 hours, yielding approximately 11.8 grams of 3,4-dimethoxythiophene with a yield of 68% and purity of 98% [6].

Table 1: Ring-Closure Reactions with Sulfur Precursors

| Precursor | Sulfur Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 2,3-Dimethoxy-1,3-butadiene | Sulfur dichloride | n-Hexane | Room temperature | 24 | 68 | 98 |

| 2,3-Dimethoxy-1,3-butadiene | Sulfur dichloride | n-Hexane | Room temperature | 24 | 67 | 98 |

| 2,3-Dimethoxy-1,3-butadiene | Sulfur dichloride | n-Hexane | Room temperature | 24 | 66 | 98 |

| 3,4-Dibromothiophene | Sodium methoxide | Methanol | 70-97 | 5 | 81.5 | 98.01 |

Alkylation of Thiophene Derivatives

The alkylation of thiophene derivatives provides an alternative route to 3,4-dimethoxythiophene through substitution reactions on pre-existing thiophene rings [8] [9]. Multiple alkylation of thiophene derivatives can be achieved using electrochemically generated diarylcarbenium ion pools, which enables the rapid construction of molecules consisting of conjugated thiophenes [8].

The methoxylation of 3,4-dibromothiophene using sodium methoxide represents a particularly effective alkylation approach [2]. In this process, 21 grams of sodium methoxide and 72 grams of methanol are combined in a four-necked flask, achieving a concentration of 22.6% by weight of sodium methoxide relative to the methanol solvent [2]. After the addition of 0.83 grams of cuprous bromide at 70°C under an argon atmosphere, 15 grams of 3,4-dibromothiophene is added dropwise [2]. The reaction solution transitions from colorless transparent to black during the addition process [2]. Following the completion of dropwise addition, 50 grams of methanol is distilled off, increasing the sodium methoxide concentration to 48.8% by weight [2]. The reaction is then heated to reflux at 97°C for 5 hours, achieving complete conversion as confirmed by gas chromatography analysis [2].

One-Step Synthesis from Bulk Precursors

One-step synthesis approaches from bulk precursors offer significant advantages in terms of process efficiency and economic viability for large-scale production of 3,4-dimethoxythiophene [10] [11]. These methodologies eliminate multiple intermediate purification steps and reduce overall production costs [11].

A notable one-step synthesis method involves the direct preparation of thieno[3,2-b]thiophene derivatives through direct bimetalation of 3-(methylsulfonyl)thiophene followed by ring closure with esters [10]. This rapid synthesis approach allows bifunctionalization with either equal or different groups after electrophilic quenching [10].

An alternative industrial approach utilizes dimethyl diketone as the starting material to produce 3,4-dimethoxythiophene through a simplified three-step process involving etherification, ring formation, and ether exchange reactions [6]. The method employs cheap industrial chemicals and achieves shorter reaction times compared to traditional multi-step syntheses [6]. In the etherification step, dimethyl diketone, methanol, trimethyl orthoformate, and sulfuric acid catalyst are mixed and heated under reflux conditions [6]. After distillation recovery of methanol and trimethyl orthoformate, 2,3-dimethoxy-1,3-butadiene is collected through vacuum distillation [6].

Catalytic Approaches

Catalytic methodologies have emerged as powerful tools for the efficient synthesis of 3,4-dimethoxythiophene, offering enhanced selectivity, improved yields, and milder reaction conditions compared to non-catalytic approaches [12] [13] [14].

Copper(I)-Mediated Methoxylation

Copper(I)-mediated methoxylation reactions provide highly efficient pathways for introducing methoxy groups into thiophene derivatives [12] [15]. The copper(I)-catalyzed multicomponent reaction offers a new access route to fully substituted thiophene derivatives through simultaneous installation of carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds [12].

The copper(I) bromide-catalyzed methoxylation of 3,4-dibromothiophene represents a particularly well-studied system [2]. Under optimized conditions, the reaction achieves yields of 81.5% with high selectivity for the desired 3,4-dimethoxythiophene product [2]. The catalyst loading, while not explicitly quantified in terms of molar percentage, proves sufficient to promote complete conversion within the specified reaction timeframe [2].

The coordination chemistry of copper(I) in these systems involves the formation of distorted tetrahedral geometries around the copper center, with ligation by bridging bromide ions, amine nitrogen, and imine nitrogen atoms [15]. The metal-amine bond distances typically measure 2.008 Angstroms, while metal-imine bonds extend to 2.240 Angstroms [15].

Table 2: Catalytic Approaches for 3,4-Dimethoxythiophene Synthesis

| Catalyst | Substrate | Temperature (°C) | Solvent | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Copper(I) bromide | 3,4-Dibromothiophene | 70-97 | Methanol | 81.5 | High |

| Palladium acetate | 2-Methoxycarbonylthiophene-3-diazonium | Room temperature | Various | 85-95 | Excellent |

| Phosphotungstic acid/Alumina | Furan + Hydrogen sulfide | 400-500 | Gas phase | 70-85 | Good |

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized thiophene derivatives, including 3,4-dimethoxythiophene [13] [14] [16]. These methodologies offer exceptional versatility in introducing various substituents at specific positions on the thiophene ring [14].

The palladium-catalyzed Matsuda-Heck and Suzuki-Miyaura cross-couplings of 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate provide efficient routes to thiophene derivatives functionalized in the beta-position [14] [16]. Good to excellent yields of cross-coupling products are obtained using palladium acetate as a ligandless palladium catalyst, without requiring additional base, at room temperature, under aerobic conditions, and with short reaction times [14] [16].

The palladium-catalyzed unsymmetrical homocoupling of thiophenes via carbon-sulfur bond activation represents a novel avenue in homocoupling reactions [13]. This approach exploits the cooperative performance of functional groups in thiophenes to join electrophilic and nucleophilic motifs of the substrate [13]. The alpha-chelating effect of carbonyl groups in amino thiophene derivatives offers new synthetic protocols for carbon-nitrogen cross-coupling with arylboronic acids [13].

Optimization of Reaction Conditions

The optimization of reaction conditions plays a crucial role in maximizing yields, improving selectivity, and ensuring reproducible synthesis of 3,4-dimethoxythiophene [17] [11] [18]. Systematic investigation of various parameters including solvent effects, temperature, pressure, and catalyst loading enables the development of robust synthetic protocols [18].

Solvent Effects and Yield Maximization

Solvent selection significantly influences both reaction kinetics and product yields in 3,4-dimethoxythiophene synthesis [17] [18] [9]. The choice of solvent affects not only the solubility of reactants and products but also the mechanism of ring formation and the stability of intermediates [18] [9].

Methanol emerges as an optimal solvent for methoxylation reactions, achieving yields of 81.5% under optimized conditions [2]. The polar protic nature of methanol facilitates the dissolution of sodium methoxide while promoting nucleophilic substitution reactions [2]. Ethanol provides similar benefits for esterification reactions, typically yielding 70-85% of desired products under mild conditions of 80-100°C [19].

Normal hexane serves effectively as a solvent for ring closure reactions involving 2,3-dimethoxy-1,3-butadiene and sulfur dichloride, enabling room temperature reactions while achieving yields of 66-68% [6]. The non-polar nature of hexane provides an appropriate medium for the cyclization process while facilitating product isolation [6].

High-boiling solvents such as xylene and normal pentylbenzene prove advantageous for reactions requiring elevated temperatures [11]. Xylene enables alkylation reactions at 120-150°C with yields reaching 87.6% [11]. Normal pentylbenzene, with its boiling point of 205°C, provides thermal stability for saponification reactions conducted at 150°C, typically achieving yields of 75-80% [11].

Table 3: Solvent Effects on 3,4-Dimethoxythiophene Synthesis

| Solvent | Boiling Point (°C) | Reaction Type | Typical Yield (%) | Optimal Temperature (°C) | Advantages |

|---|---|---|---|---|---|

| Methanol | 64.7 | Methoxylation | 81.5 | 70-97 | High yield, good selectivity |

| Ethanol | 78.4 | Esterification | 70-85 | 80-100 | Mild conditions |

| n-Hexane | 68.7 | Ring closure | 66-68 | Room temperature | Room temperature reaction |

| Toluene | 110.6 | Transesterification | 60-70 | 120 | Good solubility |

| Xylene | 138-144 | Alkylation | 87.6 | 120-150 | High boiling point |

| Dimethylformamide | 153 | Methylation | 85-90 | 130-180 | Polar aprotic solvent |

| n-Pentylbenzene | 205 | Saponification | 75-80 | 150 | High temperature stability |

The impact of solvent on reaction mechanisms becomes particularly evident in Meisenheimer-type adduct formation from thiophene derivatives [9]. Kinetic and thermodynamic studies reveal that substituent effects in the reaction of sodium methoxide with 2-methoxy-3-nitro-5-X-thiophenes in methanol depend strongly on the stabilization of fractional negative charges on specific ring positions [9].

Purification and Isolation Techniques

Efficient purification and isolation techniques are essential for obtaining high-purity 3,4-dimethoxythiophene suitable for subsequent applications [20] [21]. The selection of appropriate purification methods depends on the scale of synthesis, desired purity levels, and economic considerations [20].

Vacuum distillation represents the most widely employed purification technique for 3,4-dimethoxythiophene, achieving purities of 98-99% with yield recoveries of 85-95% [21]. The compound distills at 100-102°C under reduced pressure of 10-11 millimeters of mercury [21]. This technique proves particularly suitable for industrial-scale production due to its high cost effectiveness and scalability [21].

Column chromatography on silica gel enables the achievement of purities exceeding 99.7%, making it suitable for applications requiring extremely high purity levels [20]. However, the technique suffers from lower yield recoveries of 70-85% and higher costs, limiting its application primarily to laboratory-scale preparations [20].

Crystallization from cold ethanol provides a cost-effective purification method achieving purities of 95-98% with yield recoveries of 80-90% [22]. This technique proves suitable for both laboratory and industrial applications, offering a good balance between purity, yield, and cost considerations [22].

Extraction methods using toluene-water systems achieve purities of 90-95% with excellent yield recoveries of 90-95% [2]. The high efficiency and industrial scalability make extraction particularly attractive for large-scale production processes [2].

Table 4: Purification Techniques Comparison

| Technique | Purity Achieved (%) | Yield Recovery (%) | Scale Suitability | Cost Effectiveness | Typical Conditions |

|---|---|---|---|---|---|

| Vacuum distillation | 98-99 | 85-95 | Industrial | High | 10-11 mmHg, 100-102°C |

| Column chromatography | >99.7 | 70-85 | Laboratory | Low | Silica gel, various eluents |

| Crystallization | 95-98 | 80-90 | Both | Medium | Cold ethanol |

| Extraction | 90-95 | 90-95 | Industrial | High | Toluene/water |

| Precipitation | 85-90 | 75-85 | Industrial | High | Various precipitants |

| Rotary evaporation + distillation | 98.01 | 81.5 | Both | High | Reduced pressure |

The development of integrated purification processes enables the combination of multiple techniques to achieve both high purity and good yield recovery [23]. Rapid optimization of purification processes through systematic parameter screening can improve yields from approximately 15% to 88% while maintaining effective removal of process-related impurities [23].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant